

Technical Reference Standard Guide: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol

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Compound of Interest

Compound Name: *2-Bromo-5-fluoro-3-nitrobenzyl alcohol*

CAS No.: *1805109-31-2*

Cat. No.: *B2755683*

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CAS: 1805109-31-2 | Formula: C

H

BrFNO

| M.W.: 250.02 g/mol

Executive Summary & Strategic Context

In the development of next-generation kinase inhibitors and HIF-2

antagonists, the precise functionalization of the phenyl ring is critical for binding affinity. **2-Bromo-5-fluoro-3-nitrobenzyl alcohol** serves as a high-value scaffold, offering three distinct vectors for diversification:

- Benzyl Alcohol: Precursor for alkylation, oxidation (to aldehyde/acid), or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.
- Aryl Bromide: Handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

- Nitro Group: Masked aniline for subsequent amide coupling or heterocycle formation (e.g., indazoles, benzimidazoles).

For analytical method validation (AMV) during IND-enabling studies, the Reference Standard (RS) must distinguish the target molecule from critical process impurities, particularly regioisomers (4-nitro analogs) and oxidation byproducts (benzaldehydes). This guide compares sourcing strategies and defines the protocol for qualifying a primary reference standard.

Comparative Analysis: Sourcing the Standard

Selecting the right grade of material is a balance of regulatory risk, cost, and technical effort.

Option A: Certified Reference Standard (CRS)

- Definition: Material characterized by an accredited provider (ISO 17034) with a Certificate of Analysis (CoA) reporting absolute content (Assay w/ uncertainty).
- Performance: The "Gold Standard" for GMP release testing. Eliminates internal characterization bias.
- Drawback: Extremely rare for early-phase intermediates like CAS 1805109-31-2. Custom manufacture often requires 8-12 weeks.

Option B: High-Purity Commercial Reagent (The "Working Standard")

- Definition: >97% purity material sourced from specialized fine chemical vendors (e.g., Apollo Scientific, Combi-Blocks).
- Performance: Suitable for synthetic R&D but insufficient for analytical calibration without further qualification.
- Risk: Often lacks data on water content (KF), residual solvents, or inorganic ash, leading to assay overestimation.

Option C: In-House Purification (Recrystallization)

- Definition: Purchasing crude (95%) and upgrading via recrystallization (e.g., EtOH/Heptane) to >99%.
- Performance: Highest control over impurity profile. Allows identification of specific process impurities.
- Cost: High resource drain (FTE time for purification and full structural elucidation).

Data Summary: Performance Matrix

Feature	Certified Reference Standard	Commercial Reagent (>97%)	In-House Purified
Assay Accuracy	High (Mass Balance/qNMR)	Low (Often just Area %)	High (Dependent on technique)
Impurity ID	Comprehensive	Generic (e.g., "Total Impurities")	Process-Specific
Regioisomer Control	Guaranteed (<0.1%)	Variable (Risk of 4-nitro isomer)	High (If method is specific)
Regulatory Use	GMP Release / Stability	Early Discovery / Range Finding	GLP Tox / GMP (if fully qualified)

Technical Characterization: The Qualification Protocol

To convert Option B or C into a usable Reference Standard, you must execute the following "Self-Validating" protocol. This ensures the material is fit for quantitative analysis.

A. Structural Identification (The "Fingerprint")

- ¹H NMR (400 MHz, DMSO-d₆):
 - Diagnostic Signal: The benzyl methylene protons () typically appear as a doublet (if coupling to OH) or singlet around 4.5–4.8 ppm.

- Aromatic Region: Two protons are expected. Look for the coupling pattern of H4 and H6. The fluorine substituent will cause splitting (), creating complex doublets.
- Regioisomer Check: A 4-nitro isomer would alter the symmetry and coupling constants significantly.
- 19F NMR: Essential for confirming the position of the fluorine relative to the nitro/bromo groups.
- Mass Spectrometry (LC-MS): ESI- (Formate adduct) or ESI+ (loss of OH). Confirm the characteristic bromine isotope pattern (1:1 ratio of).

B. Purity & Impurity Profiling (HPLC)

The reference standard must resolve the "Critical Trio" of impurities:

- The Aldehyde: 2-Bromo-5-fluoro-3-nitrobenzaldehyde (Oxidation product).
- The Des-Bromo: 5-Fluoro-3-nitrobenzyl alcohol (Hydrodehalogenation).
- The Regioisomer: 2-Bromo-5-fluoro-4-nitrobenzyl alcohol (Nitration byproduct).

Recommended Method Parameters:

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 210 nm (universal) and 254 nm (aromatic).

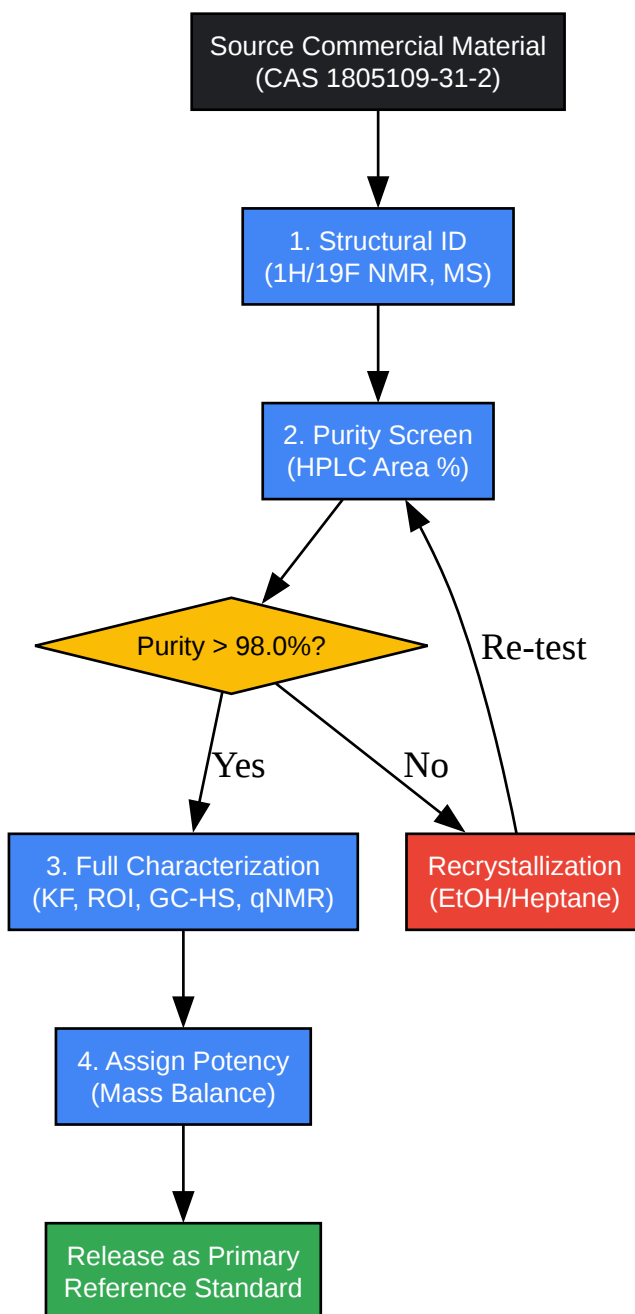
C. Assay Assignment (The "True Value")

Do not use HPLC Area % as the assay value. It ignores water and salts. Use the Mass Balance Equation:

- Water: Determine via Karl Fischer (Coulometric).
- Solvents: Determine via GC-Headspace.

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for qualifying a commercial reagent into a Primary Reference Standard.



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Figure 1: Logic flow for converting commercial crude material into a qualified Primary Reference Standard.

Handling & Stability Protocols

Benzyl alcohols with electron-withdrawing groups (nitro, fluoro, bromo) are generally stable but susceptible to photo-oxidation.

- Storage: Store at 2–8°C in amber vials. The nitro group can be light-sensitive; the benzyl alcohol moiety is prone to slow oxidation to the aldehyde if exposed to air/light.
- Hygroscopicity: While likely a solid, the polarity of the nitro/alcohol groups may attract moisture. Always equilibrate to room temperature before weighing for KF analysis.

References

- Apollo Scientific. Product Data Sheet: **2-Bromo-5-fluoro-3-nitrobenzyl alcohol** (CAS 1805109-31-2).^[1] Retrieved from
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Sources

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